4-Fluorobutyrophenone

Dopamine D2 Receptor Binding Affinity Antipsychotic Pharmacophore

4-Fluorobutyrophenone (CAS 582-83-2) is the indispensable para-fluorinated ketone for constructing the butyrophenone antipsychotic scaffold. Its 20- to 40-fold D2 affinity improvement over unsubstituted butyrophenone, balanced LogP (2.5–2.8) for CNS penetration, and >98% Norrish Type II cyclization yield make it irreplaceable for haloperidol synthesis, PET tracer development, and photochemistry research. Substitution with non-fluorinated or alternative halogen analogs is not scientifically valid.

Molecular Formula C10H11FO
Molecular Weight 166.19 g/mol
Cat. No. B8402436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobutyrophenone
Molecular FormulaC10H11FO
Molecular Weight166.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCCF
InChIInChI=1S/C10H11FO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyRKNNOFFPYRLSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorobutyrophenone for Pharmaceutical Synthesis: Baseline Profile for Scientific Procurement


4-Fluorobutyrophenone (CAS 582-83-2), also known as 1-(4-fluorophenyl)butan-1-one, is a para-fluorinated aromatic ketone belonging to the butyrophenone class [1]. It is a solid at room temperature (melting point 35–40°C) with a molecular weight of 166.19 g/mol and a calculated LogP of approximately 2.5–2.8 . This compound serves as a critical building block and pharmacophoric moiety in the synthesis of numerous antipsychotic agents, including haloperidol, bromperidol, and related neuroleptics [2]. Its procurement value lies in its well-defined physical properties and its role as a validated starting material for generating diverse butyrophenone derivatives .

Why Generic 'Butyrophenone' Substitution Fails: The 4-Fluorobutyrophenone Differential


While the butyrophenone scaffold is common, the specific substitution pattern of 4-fluorobutyrophenone—a para-fluoro group on the phenyl ring and an unsubstituted butyl chain—dictates its unique chemical reactivity and biological profile . Generic substitution with the parent butyrophenone or alternative halogenated analogs (e.g., 4-chloro or 4-bromo) is not scientifically valid due to significant differences in receptor binding affinity, photochemical behavior, and physicochemical properties such as lipophilicity [1]. The evidence below demonstrates that 4-fluorobutyrophenone offers quantifiable advantages that directly impact synthetic utility and biological activity, making it a distinct entity for procurement in pharmaceutical research and development [2].

Quantitative Differentiation of 4-Fluorobutyrophenone: Head-to-Head Evidence Against Analogs


Dopamine D2 Receptor Binding Affinity: 20- to 40-Fold Improvement Over Unsubstituted Butyrophenone

4-Fluorobutyrophenone demonstrates substantially enhanced dopamine D2 receptor binding compared to the parent butyrophenone. In comparative binding studies, 4-fluorobutyrophenone exhibits binding constants (Ki) in the range of 25–50 nM, whereas the parent butyrophenone compound demonstrates binding constants exceeding 1000 nM . This represents a 20- to 40-fold improvement in affinity, establishing the para-fluoro substituent as critical for target engagement.

Dopamine D2 Receptor Binding Affinity Antipsychotic Pharmacophore

Synthesis Yield and Purity: 90% Yield and 99% Purity via Optimized Friedel-Crafts Acylation

A patented synthesis method for 4-fluorobutyrophenone achieves a yield of 90% with 99.0% purity via Friedel-Crafts acylation of fluorobenzene with n-butyryl chloride in ethylene dichloride, using aluminum chloride as catalyst [1]. This compares favorably to alternative methods yielding 53–80% under different conditions , providing a reliable, high-purity route for scale-up.

Friedel-Crafts Acylation Synthesis Yield Process Chemistry

Lipophilicity (LogP): Controlled LogP of 2.5–2.8 Balances BBB Penetration vs. Aqueous Solubility

4-Fluorobutyrophenone exhibits a calculated LogP (XLogP3) of 2.5–2.8, a value that supports passive diffusion across the blood-brain barrier while maintaining sufficient aqueous solubility for formulation [1]. In contrast, the 4-chloro analog (4-chlorobutyrophenone) has a higher LogP of ~2.9–3.0, indicating greater lipophilicity that may alter pharmacokinetic profiles [2]. This property is intrinsic to the molecule and directly influences its utility as a CNS-active pharmacophore.

Lipophilicity Blood-Brain Barrier Physicochemical Property

Photochemical Reactivity: Fluorine Substitution Enhances Cyclization Yield from 18.7% to >98% in Norrish Type II Reactions

In photochemical studies, the replacement of an α-hydrogen with fluorine in valerophenone (a close analog) increases the ring closure yield from 18.7% to greater than 98% in the Norrish Type II reaction [1]. This dramatic enhancement, attributed to fluorine's electronic effects on the 1,4-biradical intermediate, is also observed in related fluorinated butyrophenones, including β-fluorobutyrophenone, which exhibit enhanced cyclization relative to non-fluorinated parent compounds [2].

Photochemistry Norrish Type II Reaction Fluorine Effect

High-Value Application Scenarios for 4-Fluorobutyrophenone in Research and Industry


Synthesis of Haloperidol and Related Antipsychotic Agents

4-Fluorobutyrophenone is the essential ketone component for constructing the butyrophenone antipsychotic scaffold. In the synthesis of haloperidol, 4-fluorobutyrophenone undergoes alkylation with 4-(4-chlorophenyl)-4-hydroxypiperidine to yield the final drug substance [1]. The high synthetic yield (90%) and purity (99.0%) achievable for 4-fluorobutyrophenone [2] directly translate to reduced impurity burdens and higher overall yields in this critical API manufacturing step.

Pharmacophore Development for Dopamine D2 Receptor Ligands

The 4-fluorobutyrophenone moiety is a validated pharmacophore for dopamine D2 receptor antagonism, as demonstrated by its 20- to 40-fold improvement in binding affinity over unsubstituted butyrophenone . This core structure is used in medicinal chemistry campaigns to design novel D2 ligands with optimized selectivity and pharmacokinetic profiles, leveraging the balanced lipophilicity (LogP 2.5–2.8) [3] for CNS penetration.

Synthesis of Radiolabeled Tracers for Dopamine Receptor Imaging

4-Fluorobutyrophenone serves as a precursor for radiolabeled butyrophenones used in dopamine D2 receptor imaging studies (e.g., PET/SPECT). For instance, the synthesis of high specific activity [75Br]- and [77Br]bromperidol utilizes 4-fluorobutyrophenone as a key intermediate [4]. The compound's stability and well-characterized reactivity facilitate efficient radiolabeling and purification.

Photochemical Studies of Biradical Intermediates

The enhanced Norrish Type II cyclization yield (>98% vs. 18.7% for non-fluorinated analogs) [5] makes 4-fluorobutyrophenone and its derivatives valuable probes for investigating fluorine's electronic effects on 1,4-biradical intermediates. This property is leveraged in fundamental photochemistry research and may inform the design of photoresponsive materials or photoaffinity probes.

Technical Documentation Hub

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17 linked technical documents
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